molecular formula C10H12N4O3 B15283984 Ethyl imino(2-isonicotinoylhydrazino)acetate

Ethyl imino(2-isonicotinoylhydrazino)acetate

Cat. No.: B15283984
M. Wt: 236.23 g/mol
InChI Key: QAOOUHZLAOUNES-UHFFFAOYSA-N
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Description

Ethyl imino(2-isonicotinoylhydrazino)acetate is a complex organic compound with the molecular formula C10H12N4O3. It contains several functional groups, including an ester, an amidine derivative, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl imino(2-isonicotinoylhydrazino)acetate typically involves the condensation of ethyl acetoacetate with isonicotinic acid hydrazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and ethanol as a solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl imino(2-isonicotinoylhydrazino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl imino(2-isonicotinoylhydrazino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl imino(2-isonicotinoylhydrazino)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate

InChI

InChI=1S/C10H12N4O3/c1-2-17-10(16)8(11)13-14-9(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,11,13)(H,14,15)

InChI Key

QAOOUHZLAOUNES-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC(=O)C1=CC=NC=C1)/N

Canonical SMILES

CCOC(=O)C(=NNC(=O)C1=CC=NC=C1)N

Origin of Product

United States

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